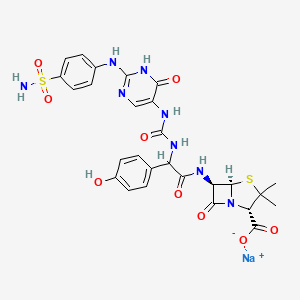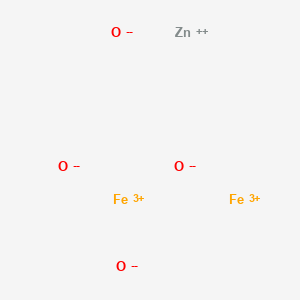
Calamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calamine, also known as this compound lotion, is a medication primarily used to treat mild itchiness and skin irritations. It is a combination of zinc oxide and 0.5% ferric oxide (Fe₂O₃). This compound has been used for centuries, with its application dating back to 1500 BC. It is commonly used to treat conditions such as sunburn, insect bites, poison ivy, poison oak, and other mild skin conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calamine lotion is prepared by mixing this compound powder (a combination of zinc oxide and ferric oxide) with other ingredients such as glycerin, bentonite magma, and calcium hydroxide solution. The process involves the following steps :
- Weigh and measure the required ingredients accurately.
- Dilute the bentonite magma with an equal volume of calcium hydroxide solution.
- Mix the this compound powder and zinc oxide powder intimately in a mortar with glycerin and a portion of the diluted magma.
- Triturate until a smooth, uniform paste is formed.
- Gradually incorporate the remainder of the diluted magma.
- Add enough calcium hydroxide solution to make the final volume.
- Shake well and place in an appropriate container.
Industrial Production Methods: In industrial settings, this compound lotion is produced in large batches using similar methods but with automated equipment to ensure consistency and efficiency. The ingredients are mixed in large tanks, and the final product is filtered and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Calamine undergoes various chemical reactions, including:
Oxidation: Zinc oxide can undergo oxidation reactions, forming zinc hydroxide in the presence of water.
Reduction: Ferric oxide can be reduced to ferrous oxide under certain conditions.
Substitution: Zinc oxide can participate in substitution reactions with other metal oxides.
Common Reagents and Conditions:
Oxidation: Water and oxygen are common reagents.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Other metal oxides or salts.
Major Products Formed:
Oxidation: Zinc hydroxide.
Reduction: Ferrous oxide.
Substitution: Various metal oxides depending on the reagents used
Scientific Research Applications
Calamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Studied for its effects on skin cells and its potential use in treating skin conditions.
Medicine: Widely used in dermatology for its antipruritic and astringent properties. It is also used in formulations for treating diaper rash, sunburn, and other skin irritations.
Industry: Used in the production of cosmetics and personal care products due to its soothing and protective properties
Mechanism of Action
Calamine is often compared with other compounds used for similar purposes, such as:
Hydroxyzine: An antihistamine used to relieve itching but causes sedation.
Diphenhydramine: Another antihistamine used for allergic reactions and itching but also causes drowsiness.
Pramoxine Hydrochloride: An external analgesic used in combination with this compound in some formulations for enhanced itch relief .
Uniqueness of this compound: this compound is unique due to its combination of zinc oxide and ferric oxide, providing both antipruritic and astringent properties without causing significant side effects like sedation or drowsiness.
Comparison with Similar Compounds
- Hydroxyzine
- Diphenhydramine
- Pramoxine Hydrochloride
Calamine remains a widely used and effective treatment for various skin conditions, offering a combination of soothing, protective, and drying effects.
Properties
IUPAC Name |
zinc;iron(3+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.4O.Zn/q2*+3;4*-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYIZQLXMGRKSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2O4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051612 |
Source


|
| Record name | Iron zinc oxide (Fe2ZnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8011-96-9, 12063-19-3 |
Source


|
| Record name | Calamine [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron zinc oxide (Fe2ZnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
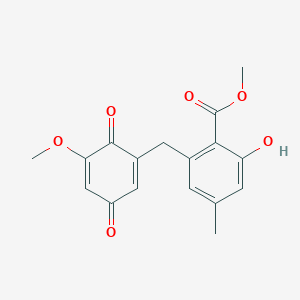
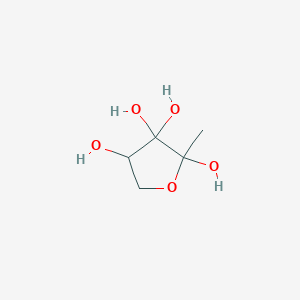
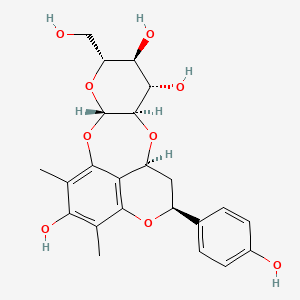
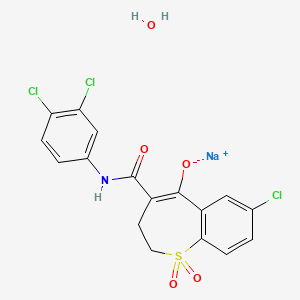
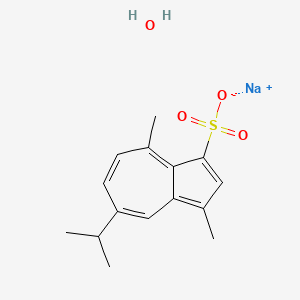
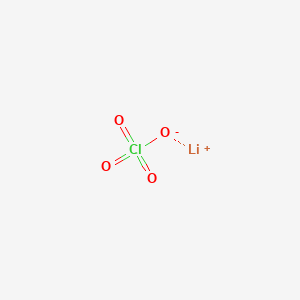
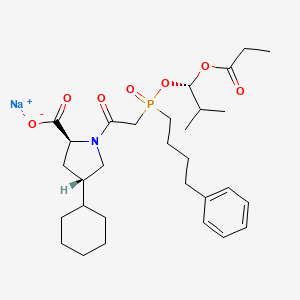
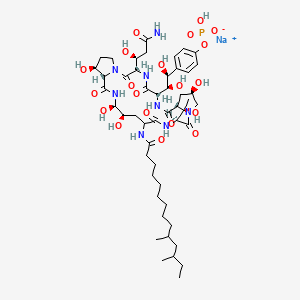
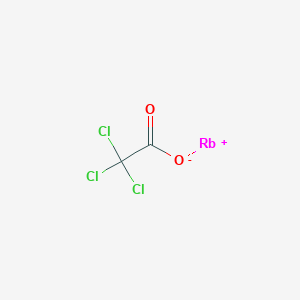
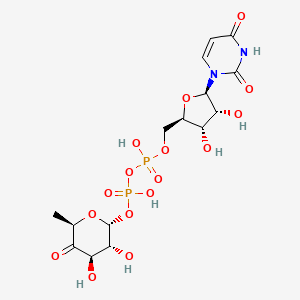
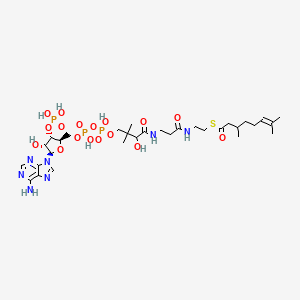
![[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(1-hydroxy-2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B1260874.png)

